molecular formula C25H22N4O3S B11280962 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11280962
M. Wt: 458.5 g/mol
InChI Key: ICQZPMDPHOGNRX-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and triazole rings.

    Reduction: Reduced derivatives of the nitro groups or other reducible functionalities.

    Substitution: Substituted derivatives at the acetamide and sulfanyl linkages.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings may interact with active sites of enzymes, while the naphthalene moiety may enhance binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H22N4O3S/c1-3-29-24(21-14-17-10-7-13-20(31-2)23(17)32-21)27-28-25(29)33-15-22(30)26-19-12-6-9-16-8-4-5-11-18(16)19/h4-14H,3,15H2,1-2H3,(H,26,30)

InChI Key

ICQZPMDPHOGNRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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